![molecular formula C16H21NO B5060323 1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)
1-[(2-phenylcyclopropyl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-phenylcyclopropyl)carbonyl]azepane” is a complex organic compound. It contains an azepane ring, which is a seven-membered cyclic secondary amine . This compound also includes a phenylcyclopropyl group and a carbonyl group .
Synthesis Analysis
The synthesis of azepane derivatives, including “1-[(2-phenylcyclopropyl)carbonyl]azepane”, often involves multicomponent reactions . One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Another approach involves the recyclization of small or medium carbo-, oxa- or azacyclanes . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described .Molecular Structure Analysis
The molecular structure of “1-[(2-phenylcyclopropyl)carbonyl]azepane” is complex. It includes an azepane ring, a phenylcyclopropyl group, and a carbonyl group . The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis
The chemical reactions involving “1-[(2-phenylcyclopropyl)carbonyl]azepane” are likely to be complex due to its structure. The azepane ring can undergo electrophilic aromatic substitution . The carbene can react with the double bond in alkenes or cycloalkenes to form cyclopropanes .Safety and Hazards
Direcciones Futuras
The synthesis of azepane derivatives, including “1-[(2-phenylcyclopropyl)carbonyl]azepane”, is a topic of ongoing research. There is interest in expanding the methods of organic synthesis, creating new libraries of azepines, oxa- and thiazepines, and revealing previously unknown unique pharmacological properties of these compounds to discover new drugs .
Propiedades
IUPAC Name |
azepan-1-yl-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(17-10-6-1-2-7-11-17)15-12-14(15)13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARCCLBTJJIKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-(2-phenylcyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

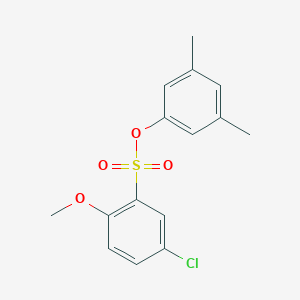
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
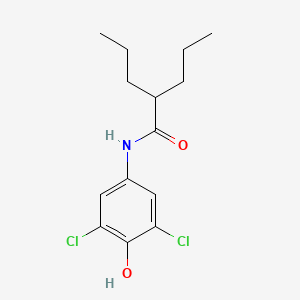
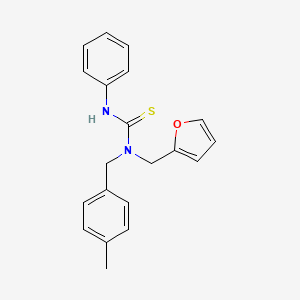
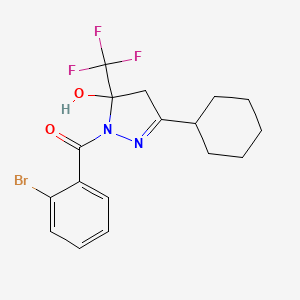
![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
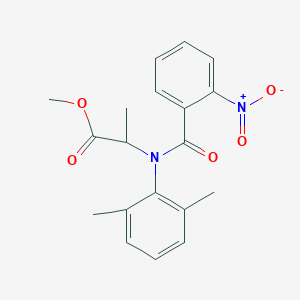
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)
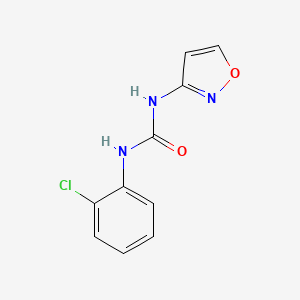
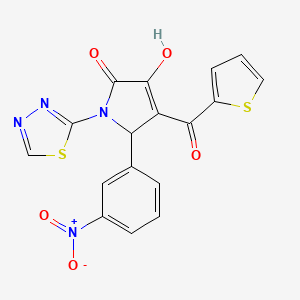
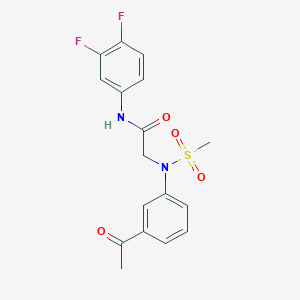
![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)